5-(Dimethylamino)furan-2-carbaldehyde

Description

BenchChem offers high-quality 5-(Dimethylamino)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Dimethylamino)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

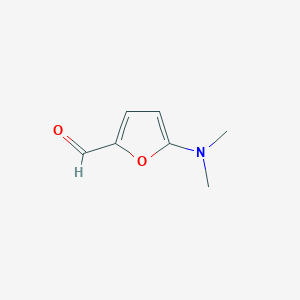

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQGITSKRNWIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355472 | |

| Record name | 5-(dimethylamino)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3680-93-1 | |

| Record name | 5-(dimethylamino)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Dimethylamino)furan-2-carbaldehyde for Drug Discovery Professionals

Abstract

5-(Dimethylamino)furan-2-carbaldehyde, bearing the CAS number 3680-93-1, is a fascinating heterocyclic building block with significant potential in medicinal chemistry and drug development. The presence of an electron-donating dimethylamino group on the furan ring, coupled with the reactive aldehyde functionality, imparts a unique chemical character to this molecule. This guide provides a comprehensive technical overview of 5-(Dimethylamino)furan-2-carbaldehyde, including its physicochemical properties, synthesis, spectroscopic characterization, and reactivity. Furthermore, it delves into its prospective applications in the synthesis of novel bioactive compounds, offering a forward-looking perspective for researchers and scientists in the field.

Introduction: The Strategic Value of the 5-Aminofuran-2-carbaldehyde Scaffold

The furan nucleus is a well-established and privileged scaffold in medicinal chemistry, present in a multitude of natural products and clinically approved drugs.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][3][4] The introduction of an amino group at the 5-position, as seen in 5-(dimethylamino)furan-2-carbaldehyde, significantly modulates the electronic properties of the furan ring, enhancing its nucleophilicity and influencing its reactivity in various chemical transformations. This makes it an attractive starting material for the synthesis of diverse and complex molecular architectures, a cornerstone of modern drug discovery.[2][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical, chemical, and spectroscopic properties of 5-(Dimethylamino)furan-2-carbaldehyde is paramount for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3680-93-1 | [6] |

| Molecular Formula | C₇H₉NO₂ | [6] |

| Molecular Weight | 139.15 g/mol | [6] |

| Appearance | Solid | [6] |

| Storage | 2-8°C, Light sensitive, Inert atmosphere | - |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [15][16][17]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely in the range of 9.0-10.0 ppm), two doublets for the furan ring protons, and a singlet for the N-methyl protons. The electron-donating effect of the dimethylamino group would likely shift the furan protons upfield compared to unsubstituted furan-2-carbaldehyde.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde (typically 170-190 ppm), signals for the furan ring carbons, and a signal for the N-methyl carbons. The carbon attached to the dimethylamino group is expected to be significantly shielded.

2.2.2. Infrared (IR) Spectroscopy [12][18]

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde, typically found in the region of 1660-1700 cm⁻¹. Other characteristic peaks will include C-H stretching of the furan ring and the methyl groups, and C-O-C stretching of the furan ring.

2.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (139.15). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and other characteristic furan ring cleavages.

Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding

The synthesis of 5-(Dimethylamino)furan-2-carbaldehyde can be approached through several synthetic strategies. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a suitable choice for this target molecule.

Proposed Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich nature of a precursor like 2-dimethylaminofuran would make it an excellent substrate for this transformation.

Caption: Vilsmeier-Haack formylation of 2-(dimethylamino)furan.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure based on established methods for the formylation of furan derivatives.

Materials:

-

2-(Dimethylamino)furan (1.0 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Phosphorus oxychloride (POCl₃) (1.1 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-(dimethylamino)furan (1.0 eq) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(dimethylamino)furan-2-carbaldehyde as a solid.

Chemical Reactivity and Synthetic Applications

The dual functionality of 5-(Dimethylamino)furan-2-carbaldehyde makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.

Reactivity of the Aldehyde Group

The aldehyde group is a reactive handle for numerous transformations, including:

-

Condensation Reactions: It can readily undergo condensation with active methylene compounds, amines, and hydrazines to form a variety of derivatives such as chalcones, Schiff bases, and hydrazones.[3]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent can yield the corresponding amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions can be employed to extend the carbon chain and introduce double bonds.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.

Reactivity of the Furan Ring

The electron-donating dimethylamino group activates the furan ring towards electrophilic substitution. However, the formyl group is deactivating, directing further substitution. The interplay of these electronic effects can be exploited for regioselective functionalization.

Caption: Key reaction pathways of 5-(dimethylamino)furan-2-carbaldehyde.

Biological Significance and Medicinal Chemistry Applications

The 5-aminofuran-2-carbaldehyde scaffold is a promising starting point for the development of novel therapeutic agents.[19][20] While specific biological activity data for 5-(dimethylamino)furan-2-carbaldehyde is not extensively reported in peer-reviewed literature, the known activities of related furan derivatives provide a strong rationale for its exploration in drug discovery programs.

Potential as an Anticancer Agent

Many furan derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[20][21][22] The mechanism of action often involves the modulation of key signaling pathways implicated in cell proliferation and survival. The structural features of 5-(dimethylamino)furan-2-carbaldehyde make it an ideal candidate for the synthesis of novel compounds to be screened for anticancer activity.

Potential as an Antimicrobial Agent

The furan ring is a core component of several antimicrobial drugs.[1][23][24] Nitrofurantoin, a furan-containing antibiotic, is a prime example. The synthesis of novel Schiff bases, chalcones, and other heterocyclic derivatives from 5-(dimethylamino)furan-2-carbaldehyde could lead to the discovery of new and potent antimicrobial agents.[3][4][23]

A Versatile Precursor for Bioactive Heterocycles

The reactivity of 5-(dimethylamino)furan-2-carbaldehyde allows for its use in the synthesis of a diverse range of five- and six-membered nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[2][5][25][26]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-(Dimethylamino)furan-2-carbaldehyde.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection. |

| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Conclusion and Future Outlook

5-(Dimethylamino)furan-2-carbaldehyde is a molecule of significant interest to the drug discovery community. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, positions it as a valuable building block for the creation of novel and structurally diverse compound libraries. The electron-rich nature of the furan ring, imparted by the dimethylamino group, offers unique opportunities for chemical exploration. While further investigation into its specific biological activities is warranted, the established pharmacological importance of the furan scaffold strongly suggests that derivatives of 5-(dimethylamino)furan-2-carbaldehyde hold considerable promise for the development of new therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into this compelling molecule.

References

- Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research.

- A Comparative Guide to Aminobenzofurans in Drug Design: Spotlight on Ethyl 5. Benchchem.

- Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia.

- Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing.

- Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

- Comparative Analysis of 5-Iodofuran-2-amine Derivatives in Oncology: A Review of Preclinical D

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Synthesis and Antitumor Activity of Amino Acid Ester Deriv

- Synthesis and Spectroscopic Characteriz

- 5-(Dimethylamino)furan-2-carbaldehyde | 3680-93-1. Sigma-Aldrich.

- Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- Showing metabocard for 2-Furancarboxaldehyde (HMDB0032914).

- 2-furancarboxaldehyde (YMDB01459).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.

- Editorial: Five-membered heterocycles: synthesis and applic

- FIVE MEMBER NITROGENATED HETROCYCLIC COMPOUNDS [A REVIEW]. International Journal for Research in Applied Science and Engineering Technology.

- Editorial: Five-membered heterocycles: synthesis and applications.

- 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. PubChem.

- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone.

- 2-Furancarboxaldehyde, 5-methyl-. NIST WebBook.

- 5-(phenylethynyl)furan-2-carbaldehyde. SpectraBase.

Sources

- 1. biojournals.us [biojournals.us]

- 2. Frontiers | Editorial: Five-membered heterocycles: synthesis and applications [frontiersin.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Editorial: Five-membered heterocycles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

- 10. ymdb.ca [ymdb.ca]

- 11. 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde | C11H10O3 | CID 605272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Furancarboxaldehyde, 5-methyl- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. epfl.ch [epfl.ch]

- 17. research.cbc.osu.edu [research.cbc.osu.edu]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 24. mdpi.com [mdpi.com]

- 25. wjpmr.com [wjpmr.com]

- 26. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

An In-depth Technical Guide to the Physical Properties of 5-(Dimethylamino)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylamino)furan-2-carbaldehyde is a substituted furan derivative of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the electron-donating dimethylamino group and the electron-withdrawing aldehyde functionality on the furan ring, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound, offering a critical resource for its effective use in research and development.

Molecular Structure and Properties

The foundational physical properties of 5-(Dimethylamino)furan-2-carbaldehyde are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 3680-93-1 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| Appearance | Pale purple to purple solid | [1] |

| Melting Point | 74-75 °C | [1] |

| Boiling Point | 248.0 ± 25.0 °C (Predicted) | [1] |

| Density | 1.141 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.01 ± 0.30 (Predicted) | [1] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic profile of 5-(Dimethylamino)furan-2-carbaldehyde is paramount for its identification and for monitoring reaction progress. While comprehensive, experimentally-derived spectral data for this specific compound is not widely available in public databases, typical characteristic signals can be inferred from the analysis of its structural analogues, such as furan-2-carbaldehyde and other substituted furans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the furan ring protons, and the methyl protons of the dimethylamino group. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically between δ 9-10 ppm. The two protons on the furan ring would likely appear as doublets in the aromatic region (δ 6-8 ppm), with their specific chemical shifts influenced by the electronic effects of the substituents. The six protons of the two methyl groups of the dimethylamino substituent would be expected to appear as a singlet in the upfield region, likely around δ 2.5-3.5 ppm.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 175-185 ppm. The carbons of the furan ring would appear in the aromatic region (approximately δ 100-160 ppm), with the carbon bearing the dimethylamino group being significantly shielded and the carbon attached to the aldehyde group being deshielded. The two equivalent methyl carbons of the dimethylamino group would give a single signal in the upfield region, typically around δ 35-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 5-(Dimethylamino)furan-2-carbaldehyde would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde is expected in the region of 1660-1700 cm⁻¹. The C-H stretching vibration of the aldehyde proton may be observed as a weaker band between 2700 and 2900 cm⁻¹. Aromatic C-H stretching vibrations from the furan ring would likely appear above 3000 cm⁻¹. The C-N stretching of the dimethylamino group would be expected in the 1350-1250 cm⁻¹ region. Additionally, C-O-C stretching vibrations characteristic of the furan ring would be present in the fingerprint region, typically around 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, 5-(Dimethylamino)furan-2-carbaldehyde would be expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight (139.15). Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO) or cleavage of the dimethylamino group.

Solubility and Handling

Based on its structure, 5-(Dimethylamino)furan-2-carbaldehyde is anticipated to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes is likely to be limited. Due to the presence of the aldehyde group, the compound may be susceptible to oxidation, and therefore, it should be stored under an inert atmosphere, protected from light, and at a reduced temperature (recommended at -20°C for long-term storage) to ensure its stability and purity.[1]

Experimental Protocols & Data Visualization

To aid researchers, a generalized workflow for the characterization of a synthesized batch of 5-(Dimethylamino)furan-2-carbaldehyde is presented below.

Diagram: Characterization Workflow

Caption: A typical workflow for the synthesis, purification, and subsequent physical and spectroscopic characterization of 5-(Dimethylamino)furan-2-carbaldehyde.

Safety and Handling

Based on available safety data for similar compounds and supplier information, 5-(Dimethylamino)furan-2-carbaldehyde should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide consolidates the available information on the physical and spectroscopic properties of 5-(Dimethylamino)furan-2-carbaldehyde. While some experimental data, particularly comprehensive spectroscopic analyses, remain to be fully reported in the public domain, the provided information, based on supplier data and extrapolation from analogous structures, serves as a valuable starting point for researchers. Accurate characterization using the methodologies outlined is essential for any research or development activities involving this versatile synthetic intermediate.

References

[2] ChemicalBook. 5-(DIMETHYLAMINO)-2-FURALDEHYDE synthesis. Available at: https://www.chemicalbook.com/productsten/sten/3680-93-1.htm. Accessed January 12, 2026.

PubChem. N,N-dimethyl-2-Furanmethanamine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/84478. Accessed January 12, 2026.

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Available at: https://www.mdpi.com/1422-8599/2023/2/M1654. Accessed January 12, 2026.

ResearchGate. Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available at: https://www.researchgate.net/figure/Synthesis-of-ethyl-5-aminobenzofuran-2-carboxylate-compound-136_fig1_375053673. Accessed January 12, 2026.

Chemical Synthesis Database. N,N-dimethyl(5-methyl-2-furyl)methanamine. Available at: https://www.chemsynthesis.com/base/chemical-structure-14496-35-6.html. Accessed January 12, 2026.

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: https://www.colorado.edu/lab/organic/sites/default/files/attached-files/ir_table.pdf. Accessed January 12, 2026.

Sigma-Aldrich. 5-(Dimethylamino)-2-furaldehyde AldrichCPR. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cds002392. Accessed January 12, 2026.

Oregon State University. 13C NMR Chemical Shift. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_13C_NMR_Spectroscopy%3A_Signal_Averaging_and_FT-NMR. Accessed January 12, 2026.

[1] ChemicalBook. 5-(DIMETHYLAMINO)-2-FURALDEHYDE | 3680-93-1. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7240766.htm. Accessed January 12, 2026.

Sources

A Technical Guide to 5-(Dimethylamino)furan-2-carbaldehyde: Properties, Synthesis, and Spectroscopic Analysis

Abstract

This technical guide provides a comprehensive overview of 5-(Dimethylamino)furan-2-carbaldehyde, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The molecule incorporates a furan scaffold, a five-membered aromatic heterocycle, functionalized with an electron-donating dimethylamino group at the 5-position and an electron-withdrawing aldehyde group at the 2-position. This unique electronic arrangement confers distinct reactivity, making it a valuable building block for the synthesis of more complex molecular architectures, including pharmaceuticals and functional dyes.[1] This document details its core physicochemical properties, provides a validated synthetic protocol with mechanistic insights, and outlines the expected spectroscopic characteristics for its unambiguous identification and characterization.

Physicochemical and Structural Properties

5-(Dimethylamino)furan-2-carbaldehyde is an organic compound whose structure is defined by a central furan ring. The presence of the nitrogen-containing dimethylamino group enhances the molecule's nucleophilicity, while the aldehyde group provides a reactive site for a variety of chemical transformations, such as condensation reactions.[1]

Core Compound Data

The fundamental properties of 5-(Dimethylamino)furan-2-carbaldehyde are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 3680-93-1 | [1][2][3] |

| IUPAC Name | 5-(Dimethylamino)furan-2-carbaldehyde | |

| Synonyms | 5-(Dimethylamino)-2-furaldehyde, 2-Furancarboxaldehyde, 5-(dimethylamino)- | [1] |

| Physical Form | Liquid, Solid, or Semi-solid | [4] |

Chemical Structure

The molecular structure features a planar furan ring, which imparts aromatic character. The positioning of the substituent groups is critical to its reactivity profile.

Caption: 2D structure of 5-(Dimethylamino)furan-2-carbaldehyde.

Synthesis and Mechanistic Insights

The synthesis of 5-(Dimethylamino)furan-2-carbaldehyde is efficiently achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is particularly effective due to the electronic nature of the furan ring system when substituted with an electron-withdrawing group like an aldehyde.

Causality of the Synthetic Route

The formyl group (-CHO) at the C2 position strongly deactivates the furan ring towards electrophilic attack but, crucially, activates the C5 position for nucleophilic attack. This is analogous to the activation of ortho and para positions in nitrobenzene. The aldehyde group withdraws electron density from the ring through resonance, creating a partial positive charge (δ+) at the C5 position, making it susceptible to attack by a nucleophile like dimethylamine. The bromide at the C5 position of the starting material, 5-Bromo-2-furaldehyde, serves as an excellent leaving group, facilitating the substitution.

Experimental Protocol: Synthesis from 5-Bromo-2-furaldehyde

This protocol is adapted from established literature procedures for the synthesis of 5-(Dialkylamino)furan-2-carbaldehydes.[3]

Materials:

-

5-Bromo-2-furaldehyde (1 equivalent)

-

Aqueous Dimethylamine solution (e.g., 40 wt. %) (2-3 equivalents)

-

Water (as solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Extraction Funnel

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-Bromo-2-furaldehyde in water.

-

Addition of Nucleophile: While stirring, add the aqueous dimethylamine solution to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The resulting product can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized molecule is paramount and is achieved through a combination of spectroscopic techniques. While specific spectra for this exact compound require experimental acquisition, its characteristic features can be reliably predicted based on the known spectroscopic properties of furan derivatives.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A singlet corresponding to the aldehyde proton (-CHO), typically found far downfield (δ 9.0-10.0 ppm).

-

Two doublets in the aromatic region (δ 5.0-7.5 ppm) corresponding to the two protons on the furan ring. These protons will exhibit coupling to each other.

-

A singlet integrating to six protons, corresponding to the two equivalent methyl groups of the dimethylamino moiety, typically in the δ 2.5-3.5 ppm region.

-

-

¹³C NMR: The carbon NMR spectrum should reveal seven distinct carbon environments:

-

A signal for the aldehyde carbonyl carbon, highly deshielded (δ 175-185 ppm).

-

Four signals for the furan ring carbons in the aromatic region (δ 110-160 ppm).

-

A signal corresponding to the two equivalent methyl carbons of the dimethylamino group (δ 35-45 ppm).

-

| ¹H NMR Prediction | ¹³C NMR Prediction |

| Chemical Shift (δ, ppm) | Assignment |

| 9.0 - 9.8 | Aldehyde (CHO) |

| 6.5 - 7.5 | Furan C3-H |

| 5.5 - 6.5 | Furan C4-H |

| 2.8 - 3.2 | N(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Key Diagnostic Peaks:

-

~1670-1690 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretching vibration of the conjugated aldehyde.

-

~2720 cm⁻¹ and ~2820 cm⁻¹: Two weak to medium bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).

-

~1250-1350 cm⁻¹: C-N stretching of the aromatic amine.

-

~1000-1200 cm⁻¹: C-O-C stretching vibrations characteristic of the furan ring.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z value of 139, corresponding to the molecular weight of the compound.

-

Key Fragmentation: Common fragmentation pathways may include the loss of a methyl radical ([M-15]⁺) from the dimethylamino group or the loss of a formyl radical ([M-29]⁺).

Spectroscopic Analysis Workflow

Caption: Logical workflow for structural elucidation.

Handling and Safety

-

GHS Pictogram (Anticipated): GHS07 (Exclamation Mark)

-

Signal Word (Anticipated): Warning

-

Hazard Statement (Anticipated): H302: Harmful if swallowed

-

Precautionary Measures: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

5-(Dimethylamino)furan-2-carbaldehyde is a versatile heterocyclic aldehyde with significant potential as a synthetic intermediate. Its preparation is straightforward, and its structure contains two distinct functional handles that can be selectively targeted for further chemical modification. The predictive spectroscopic data provided in this guide serves as a robust benchmark for researchers aiming to synthesize and characterize this compound, facilitating its application in the development of novel pharmaceuticals, agrochemicals, and materials.

References

-

5-(Diethylamino)furan-2-carbaldehyde. MySkinRecipes.[Link]

-

2-Furancarboxaldehyde, 5-amino-. PubChem, National Center for Biotechnology Information.[Link]

-

Gorelsky, G. A., et al. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI.[Link]

-

Gorelsky, G. A., et al. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate.[Link]

-

5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. PubChem, National Center for Biotechnology Information.[Link]

-

Hassan, A. S., et al. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate.[Link]

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Utrecht University Repository.[Link]

Sources

- 1. CAS 3680-93-1: 5-(dimethylamino)furan-2-carbaldehyde [cymitquimica.com]

- 2. 5-(Dimethylamino)furan-2-carbaldehyde | 3680-93-1 [sigmaaldrich.com]

- 3. 5-(DIMETHYLAMINO)-2-FURALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. 5-(Diethylamino)furan-2-carbaldehyde | 22868-59-3 [sigmaaldrich.cn]

- 5. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 5-(Dimethylamino)furan-2-carbaldehyde from furan

An In-Depth Technical Guide to the Synthesis of 5-(Dimethylamino)furan-2-carbaldehyde from Furan

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 5-(Dimethylamino)furan-2-carbaldehyde, a valuable heterocyclic building block, starting from furan. The proposed synthetic pathway is a robust, three-step process designed for efficiency and scalability. It commences with the Vilsmeier-Haack formylation of furan to yield furan-2-carbaldehyde, followed by regioselective bromination at the C5 position to produce 5-bromo-2-furaldehyde. The synthesis culminates in a nucleophilic aromatic substitution reaction, wherein the bromine atom is displaced by a dimethylamino group. This document details the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights for each transformation, providing researchers and drug development professionals with a reliable and well-validated route to the target compound.

Introduction and Strategic Overview

5-(Dialkylamino)furan-2-carbaldehydes are an important class of compounds, serving as key intermediates in the development of fluorescent dyes, optical brighteners, and pharmaceutical agents.[1] The combination of an electron-donating amino group and an electron-withdrawing aldehyde group on the furan scaffold creates a push-pull electronic system, which is foundational to many functional materials and biologically active molecules. This guide delineates a logical and efficient synthetic strategy for the preparation of the dimethylamino analogue from readily available furan.

Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C2 position.[2][3] This high reactivity makes direct formylation an ideal first step. However, introducing the dimethylamino group requires a different approach. Direct amination of the furan ring is not feasible. Therefore, a multi-step strategy is employed, leveraging the predictable reactivity of the furan ring and its derivatives.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 5-(Dimethylamino)furan-2-carbaldehyde begins by disconnecting the C-N bond of the tertiary amine. This disconnection points to a nucleophilic aromatic substitution (SNAr) reaction, with dimethylamine acting as the nucleophile and a suitable leaving group, such as a halide, at the C5 position. The aldehyde group at C2 is a crucial electron-withdrawing group that activates the ring for this SNAr reaction. This intermediate, 5-bromo-furan-2-carbaldehyde, can be synthesized via regioselective bromination of furan-2-carbaldehyde. Finally, furan-2-carbaldehyde is readily accessible from the Vilsmeier-Haack formylation of furan.

Step 1: Vilsmeier-Haack Formylation of Furan

The Vilsmeier-Haack reaction is a premier method for formylating electron-rich aromatic and heteroaromatic compounds.[4] For furan, the reaction is highly regioselective, yielding furan-2-carbaldehyde in near-quantitative yields.[5] The reaction proceeds via the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6][7]

Reaction Mechanism

The mechanism involves two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. Second, the electron-rich furan ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to afford the final aldehyde.[7][8]

Experimental Protocol: Synthesis of Furan-2-carbaldehyde (1)

Causality: This protocol is adapted from established literature procedures.[9] Oxalyl chloride is chosen as an alternative to POCl₃ for its clean reaction profile, producing volatile byproducts. The reaction is performed at 0°C to control the exothermic formation of the Vilsmeier reagent and prevent side reactions. Furan is used in excess to act as both reactant and co-solvent, maximizing the reaction rate.

-

Apparatus Setup : Under an inert nitrogen atmosphere, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.

-

Reagent Charging : To the flask, add anhydrous N,N-dimethylformamide (DMF) (2.1 g, 28.4 mmol) and anhydrous dichloromethane (DCM, 20 mL).

-

Cooling : Cool the flask to 0°C using an ice-water bath.

-

Vilsmeier Reagent Formation : Dissolve oxalyl chloride ((COCl)₂, 3.9 g, 31.2 mmol, 1.1 eq.) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred DMF solution over 10-15 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate of the Vilsmeier reagent will form.

-

Furan Addition : After completing the addition, add furan (14.5 g, 213 mmol, 7.5 eq.) to the reaction mixture.

-

Reaction : Allow the mixture to stir in the ice bath and gradually warm to room temperature overnight (approx. 12-16 hours). The mixture should become a clear, slightly reddish solution.

-

Workup : Carefully pour the reaction mixture into a flask containing 100 g of crushed ice and a saturated solution of sodium acetate (30 g in 50 mL water). Stir vigorously for 30 minutes to hydrolyze the intermediate.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

-

Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification : Purify the crude liquid via vacuum distillation to obtain pure furan-2-carbaldehyde as a colorless to pale yellow liquid.

Data Summary for Furan-2-carbaldehyde

| Parameter | Expected Value |

| Yield | >90% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 161.7 °C at 760 mmHg |

| ¹H NMR (CDCl₃) | δ 9.64 (s, 1H, -CHO), 7.68 (m, 1H, H5), 7.25 (m, 1H, H3), 6.59 (m, 1H, H4) ppm.[9] |

| ¹³C NMR (CDCl₃) | δ 177.9, 152.9, 148.1, 121.7, 112.6 ppm. |

Step 2: Regioselective Bromination of Furan-2-carbaldehyde

With furan-2-carbaldehyde in hand, the next step is to install a leaving group at the C5 position. The aldehyde group is a deactivating meta-director in typical electrophilic aromatic substitution. However, in the furan system, the activating influence of the ring oxygen still dominates, directing electrophiles to the C5 position. Bromination provides a reliable method to produce 5-bromo-2-furaldehyde.[10]

Experimental Protocol: Synthesis of 5-Bromo-2-furaldehyde (2)

Causality: This solvent-free protocol utilizes an ionic liquid tribromide salt, [bmim]Br₃, as the brominating agent.[10] This reagent is safer and easier to handle than molecular bromine and often provides higher regioselectivity, minimizing the formation of dibrominated byproducts. The reaction is run at a slightly elevated temperature to ensure a reasonable reaction rate.

-

Reagent Preparation : Prepare 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) or procure it commercially.

-

Reaction Setup : In a 100 mL round-bottom flask, combine furan-2-carbaldehyde (4.8 g, 50 mmol) and [bmim]Br₃ (20.0 g, 51 mmol, 1.02 eq.).

-

Reaction : Stir the mixture at 40°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, cool the reaction mixture to room temperature. Add diethyl ether (100 mL) and stir for 15 minutes. The ionic liquid will precipitate.

-

Isolation : Decant the ether layer. Wash the remaining ionic liquid with additional diethyl ether (2 x 30 mL).

-

Purification : Combine all ether extracts. Wash with a 5% sodium thiosulfate solution (50 mL) to remove any residual bromine, followed by water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification : The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromo-2-furaldehyde.

Data Summary for 5-Bromo-2-furaldehyde

| Parameter | Expected Value |

| Yield | ~85-90%[10] |

| Appearance | White to light yellow solid |

| Melting Point | 82-84 °C |

| Molecular Formula | C₅H₃BrO₂[11] |

| Molecular Weight | 174.98 g/mol [11] |

Step 3: Nucleophilic Aromatic Substitution with Dimethylamine

The final step is the displacement of the bromide at the C5 position with dimethylamine. This SNAr reaction is facilitated by the electron-withdrawing nature of the formyl group at the C2 position, which stabilizes the negative charge of the Meisenheimer intermediate.[12]

Mechanism Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (dimethylamine) attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized across the furan ring and onto the oxygen atom of the aldehyde group. In the second step, the leaving group (bromide) is expelled, and the aromaticity of the furan ring is restored.

Experimental Protocol: Synthesis of 5-(Dimethylamino)furan-2-carbaldehyde (3)

Causality: A polar aprotic solvent like DMSO or DMF is used to solvate the reactants and facilitate the substitution. An excess of dimethylamine (often used as a solution in THF or as a gas) is employed to drive the reaction to completion. A mild base may be added to neutralize the HBr formed during the reaction. The reaction is heated to provide the necessary activation energy for the SNAr reaction, which is typically slower than electrophilic substitutions on furans.

-

Apparatus Setup : In a pressure-rated flask equipped with a magnetic stir bar, dissolve 5-bromo-2-furaldehyde (3.5 g, 20 mmol) in anhydrous dimethyl sulfoxide (DMSO, 40 mL).

-

Reagent Addition : Add potassium carbonate (K₂CO₃, 4.1 g, 30 mmol, 1.5 eq.) to the solution.

-

Nucleophile Addition : Cool the flask in an ice bath. Add a 2.0 M solution of dimethylamine in THF (15 mL, 30 mmol, 1.5 eq.) dropwise.

-

Reaction : Seal the flask and heat the reaction mixture to 80-90°C. Stir at this temperature for 6-8 hours, monitoring by TLC until the starting material is consumed.

-

Workup : Cool the reaction to room temperature. Pour the mixture into 200 mL of cold water.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Purification : Combine the organic layers and wash with water (2 x 50 mL) to remove DMSO, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification : Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5-(Dimethylamino)furan-2-carbaldehyde.

Data Summary for 5-(Dimethylamino)furan-2-carbaldehyde

| Parameter | Expected Value |

| CAS Number | 3680-93-1 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Appearance | Yellow to brown solid or oil |

| Storage | Store at 2-8°C under an inert atmosphere |

Conclusion

The synthesis of 5-(Dimethylamino)furan-2-carbaldehyde from furan can be reliably achieved through a well-defined three-step sequence. This guide outlines a process that begins with an efficient Vilsmeier-Haack formylation, proceeds through a regioselective bromination, and concludes with a nucleophilic aromatic substitution. Each step is built upon established and understood chemical principles, ensuring a high degree of success and reproducibility. The protocols provided are detailed to empower researchers with a practical and scalable method for accessing this valuable chemical intermediate for applications in medicinal chemistry, materials science, and beyond.

References

-

D. J. Chadwick, et al. (1973). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link][9][13][14]

-

Various Authors. (2016). 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. Google Patents. KR20160003771A. Available at: [15]

-

Various Authors. (2025). Notes - Formylation of Furans. ResearchGate. Available at: [Link][5]

-

Pearson. (2024). Reactions of Pyrrole, Furan, and Thiophene. Pearson+. Available at: [Link][2]

-

Various Authors. (2021). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Royal Society of Chemistry. Available at: [Link][16]

-

EduRev. (2026). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions. EduRev. Available at: [Link][17]

-

Various Authors. (2010). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. National Institutes of Health. Available at: [Link][18]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link][6]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. Available at: [Link][3]

-

The Organic Chemistry Tutor. (2018). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link][19]

-

Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Available at: [Link][7]

-

Química Organica.org. Nucleophilic substitution in pyrrole, thiophene and furan. Available at: [Link][12]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link][8]

-

Various Authors. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link][4]

-

MySkinRecipes. 5-(Diethylamino)furan-2-carbaldehyde. Available at: [Link][1]

-

PubChem. 5-Bromofuran-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link][11]

-

Wu, X., et al. (2010). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. Journal of the Korean Chemical Society. Available at: [Link][10]

Sources

- 1. 5-(Diethylamino)furan-2-carbaldehyde [myskinrecipes.com]

- 2. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. jk-sci.com [jk-sci.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. mdpi.com [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. 5-Bromofuran-2-carbaldehyde | C5H3BrO2 | CID 600328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]

- 13. db-thueringen.de [db-thueringen.de]

- 14. researchgate.net [researchgate.net]

- 15. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof - Google Patents [patents.google.com]

- 16. rsc.org [rsc.org]

- 17. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 18. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

The Vilsmeier-Haack Reaction on Furan Systems: A Deep Dive into Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction stands as a cornerstone in synthetic organic chemistry, offering a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Among these substrates, furan and its derivatives are particularly well-suited for this transformation due to the electron-donating nature of the oxygen heteroatom, which significantly activates the ring towards electrophilic attack.[1][3] This in-depth guide provides a comprehensive exploration of the Vilsmeier-Haack reaction mechanism as it pertains to furan derivatives, offering field-proven insights into experimental choices, and a detailed protocol for practical application.

The Core Principle: Electrophilic Aromatic Substitution

At its heart, the Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution.[4] The key to its success lies in the in-situ generation of a potent electrophile, the Vilsmeier reagent, which is typically a chloroiminium salt.[5][6] This reagent is sufficiently electrophilic to react with highly activated systems like furan, a reaction that would be challenging with less reactive formylating agents.[6]

Furan's heightened reactivity compared to benzene is a direct consequence of the oxygen atom's ability to donate its lone pair of electrons into the aromatic π-system, thereby increasing the electron density of the ring.[3] This electronic enrichment makes furan and its derivatives prime candidates for electrophilic attack.

The Vilsmeier Reagent: Unmasking the Electrophile

The reaction is initiated by the formation of the Vilsmeier reagent, a critical step that dictates the subsequent formylation. The most common combination of reagents for this purpose is N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][7]

The formation of the chloroiminium ion, also known as the Vilsmeier reagent, proceeds through a nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃.[6][8] This is followed by the elimination of a dichlorophosphate anion and subsequent attack by the released chloride ion.

Diagram 1: Formation of the Vilsmeier Reagent

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

The resulting Vilsmeier reagent is a powerful electrophile due to the positive charge on the nitrogen atom, which is stabilized by resonance. It is this species that will directly engage with the electron-rich furan ring.

The Main Event: Electrophilic Attack on the Furan Ring

The second stage of the reaction involves the electrophilic attack of the Vilsmeier reagent on the furan ring. For unsubstituted furan, this attack occurs almost exclusively at the C2 (α) position.[1][3] This pronounced regioselectivity is a direct result of the superior stabilization of the cationic intermediate, often referred to as a σ-complex or arenium ion, formed during C2 attack.[3] The positive charge in the intermediate resulting from C2 attack can be delocalized over three resonance structures, including a crucial contributor where the charge is stabilized by the lone pair of the oxygen atom. Attack at the C3 (β) position yields a less stable intermediate with only two resonance structures.[3]

The presence of substituents on the furan ring can influence the regioselectivity of the formylation. Electron-donating groups at the C2 position typically direct the incoming electrophile to the C5 position, which is the most electron-rich and often sterically accessible site.[9][10] Conversely, electron-withdrawing groups at C2 can direct the formylation to the C4 or C5 positions, depending on the specific reaction conditions.[3]

Diagram 2: Mechanism of Vilsmeier-Haack Formylation of Furan

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS | Semantic Scholar [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Electronic properties of 5-substituted furan-2-carbaldehydes

An In-Depth Technical Guide to the Electronic Properties of 5-Substituted Furan-2-Carbaldehydes

Abstract

5-Substituted furan-2-carbaldehydes are a cornerstone class of heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, functional materials, and fine chemicals.[1][2][3][4] The electronic character of the furan scaffold, modulated by the substituent at the 5-position, dictates the molecule's reactivity, spectroscopic signature, and biological activity.[5] This technical guide provides a comprehensive exploration of these electronic properties, blending foundational theory with practical, field-proven methodologies for their characterization. We will delve into the causal relationships between substituent identity and the resulting shifts in spectroscopic and electrochemical data, supported by computational insights. This document is intended for researchers, scientists, and drug development professionals who seek to understand and manipulate the electronic landscape of these vital chemical entities.

The Furan-2-Carbaldehyde Core: An Electronic Overview

Furan is a five-membered aromatic heterocycle containing an oxygen atom, which significantly influences its electronic structure. The oxygen's lone pairs participate in the π-system, making the ring electron-rich compared to benzene. However, the electronegativity of the oxygen also imparts a significant inductive (-I) effect. In furan-2-carbaldehyde, the aldehyde group at the 2-position acts as a strong electron-withdrawing group (-M, -I), pulling electron density from the ring. This creates a polarized system with a complex interplay of competing electronic effects, which can be finely tuned by introducing a substituent at the 5-position.

The nature of the substituent at C5 is critical. It can either augment or counteract the electron-withdrawing nature of the aldehyde, thereby modulating the overall electron density distribution, the HOMO-LUMO gap, and the molecule's reactivity.[6][7]

The Role of the 5-Substituent: Modulating Electronic Properties

The electronic impact of a substituent is broadly categorized by its inductive and resonance (mesomeric) effects.

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), and alkoxy (-OR) groups donate electron density to the furan ring, primarily through a positive inductive effect (+I) and, in the case of alkoxy groups, a positive resonance effect (+M). This increased electron density on the ring partially counteracts the pull from the carbaldehyde.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-X) pull electron density from the ring through negative inductive (-I) and/or resonance (-M) effects. This further depletes the ring of electron density, enhancing the overall electron-deficient character of the π-system.

This modulation is not merely theoretical; it has profound and predictable consequences on the molecule's measurable properties.

Caption: Influence of 5-substituents on the furan ring's electron density.

Spectroscopic Characterization

Spectroscopy is the primary tool for probing the electronic structure of molecules. For 5-substituted furan-2-carbaldehydes, UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly insightful.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* transitions in conjugated systems like furans.[8] The position of maximum absorbance (λmax) is highly sensitive to the electronic effects of substituents.

Causality: EDGs increase the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), narrowing the HOMO-LUMO gap. This results in a lower energy transition, causing a bathochromic (red) shift to a longer λmax. Conversely, EWGs tend to stabilize the HOMO, widening the gap and causing a hypsochromic (blue) shift.[6]

Table 1: Comparative UV-Vis and NMR Data for 5-Substituted Furan-2-Carbaldehydes

| Substituent (at C5) | λmax (nm) | ¹H NMR δ (ppm), H-3 | ¹H NMR δ (ppm), H-4 | ¹H NMR δ (ppm), Aldehyde-H |

| -H | ~277 | 7.70 | 6.60 | 9.64 |

| -CH₃ (Methyl) | ~292 | 7.19 | 6.23 | 9.51 |

| -Br (Bromo) | ~295 | ~7.25 | ~6.75 | ~9.55 |

| -NO₂ (Nitro) | ~315 | ~7.65 | ~7.50 | ~9.80 |

| Note: NMR data is typically recorded in CDCl₃. Chemical shifts are approximate and can vary with solvent and concentration. Data compiled and generalized from sources.[9][10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the chemical environment of each nucleus (¹H, ¹³C). The chemical shift (δ) is a direct measure of the electronic shielding around a nucleus.

Causality: EDGs at the 5-position increase the electron density across the furan ring. This leads to increased shielding of the ring protons (H-3 and H-4) and carbons, causing their signals to shift upfield (to a lower ppm value).[9][11] The aldehyde proton, while more distant, is also subtly affected. Conversely, EWGs decrease the electron density, deshielding the ring protons and causing a downfield shift (to a higher ppm value).[12] This effect is clearly visible in the comparative data presented in Table 1.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

Protocol: UV-Visible Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the 5-substituted furan-2-carbaldehyde in a UV-transparent solvent (e.g., ethanol, acetonitrile) to an approximate concentration of 10⁻⁵ to 10⁻⁶ M. The final absorbance should ideally be within the linear range of the spectrophotometer (0.2 - 0.8 A.U.).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be automatically subtracted from the sample spectrum.

-

Data Acquisition: Rinse and fill a matched quartz cuvette with the sample solution. Place it in the sample holder and acquire the spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the furan derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10]

-

Internal Standard: For precise chemical shift referencing, the residual solvent peak is typically used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) if required.[10]

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Insert the tube into the spectrometer. Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 2-4 second acquisition time, 1-2 second relaxation delay).[10] Subsequently, acquire a proton-decoupled ¹³C spectrum.

-

Data Processing: Perform a Fourier Transform on the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift axis. Integrate the ¹H signals to determine proton ratios.

Caption: A typical workflow for characterizing electronic properties.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. For furan derivatives, it can determine the oxidation potential, providing a direct measure of how easily the molecule gives up an electron.

Causality: The oxidation process involves removing an electron from the HOMO. EDGs, by raising the energy of the HOMO, make the molecule more electron-rich and thus easier to oxidize. This results in a lower (less positive) oxidation potential. EWGs have the opposite effect, stabilizing the HOMO, making the molecule harder to oxidize, and shifting the oxidation potential to a higher (more positive) value.[13][14]

Protocol: Cyclic Voltammetry

-

Solution Preparation: Prepare a ~1 mM solution of the analyte in a suitable organic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Use a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

-

Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a vertex potential beyond the oxidation wave, and then reverse the scan. A typical scan rate is 100 mV/s.

-

Analysis: Determine the anodic peak potential (Epa), which corresponds to the oxidation of the furan derivative.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations provide a powerful theoretical complement to experimental data.[15][16] By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, orbital energies (HOMO/LUMO), and the distribution of electron density.

Application: A key output is the Molecular Electrostatic Potential (MEP) map.[17] The MEP illustrates the charge distribution on the molecule's surface. Nucleophilic (electron-rich) regions, susceptible to attack by electrophiles, are typically colored red, while electrophilic (electron-poor) regions are colored blue. For furan-2-carbaldehyde, the oxygen of the carbonyl group will be a prominent red region, while the aldehyde proton and regions near the EWG will be blue. DFT can quantitatively predict how the HOMO-LUMO gap changes with substitution, corroborating UV-Vis data.[18]

Workflow: DFT Calculation

-

Structure Input: Build the 3D structure of the desired 5-substituted furan-2-carbaldehyde using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a basis set like 6-31G(d,p).[17][19]

-

Frequency Calculation: Confirm that the optimized structure is a true energy minimum by performing a frequency calculation (no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain the molecular orbitals (HOMO/LUMO) and generate the MEP surface.

-

Visualization: Use visualization software to display the MEP map and orbital shapes.

Conclusion

The electronic properties of 5-substituted furan-2-carbaldehydes are governed by a delicate balance between the inherent nature of the furan-aldehyde core and the inductive and resonance effects of the C5 substituent. This guide has demonstrated that a multi-faceted approach, combining UV-Vis spectroscopy, NMR, and electrochemistry, provides a robust experimental framework for characterizing these properties. When augmented with the predictive power of DFT calculations, researchers gain a profound and actionable understanding of molecular structure-property relationships. This knowledge is paramount for the rational design of novel furan-based molecules with tailored electronic characteristics for applications in drug discovery and materials science.

References

- BenchChem. (2025). Applications of 5-(3-Fluorophenyl)furan-2-carbaldehyde in Medicinal Chemistry. BenchChem.

-

MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

- BenchChem. (2025).

-

Henssler, J. T., & Matzger, A. J. (2012). Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes. The Journal of Organic Chemistry, 77(20), 9298–9303. [Link]

-

Page Jr., T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link]

- NMR Spectroscopy. (n.d.).

- BenchChem. (2025). A Spectroscopic Comparison of 5-Alkyl Furan-2-Carbaldehydes: A Guide for Researchers. BenchChem.

- BenchChem. (2025). A comparative study of the synthesis methods for 5-aryl furan-2-carbaldehydes. BenchChem.

-

Schneider, W. G., & Bernstein, H. J. (1956). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 34(2), 147-157. [Link]

- BenchChem. (2025). Spectroscopic and Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbaldehyde: A Technical Guide. BenchChem.

-

Henssler, J. T., & Matzger, A. J. (2012). Regiochemical Effects of Furan Substitution on the Electronic Properties and Solid-State Structure of Partial Fused-Ring Oligothiophenes. The Journal of Organic Chemistry, 77(20), 9298–9303. [Link]

- Tomas, F., et al. (1995). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Journal of Molecular Structure, 351, 147-156.

-

MDPI. (2021). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. MDPI. [Link]

-

MDPI. (2018). Synthesis of Furan-Substituted N-Heteroacene-Based Liquid Material and Its Acid-Recognizing Behavior. MDPI. [Link]

-

Royal Society of Chemistry. (2021). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand- and acid-free copper-catalyzed aerobic oxidative annulation. RSC Advances, 11, 12345-12349. [Link]

-

Vorotnikov, V., Mpourmpakis, G., & Vlachos, D. G. (2012). DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111). ACS Catalysis, 2(12), 2496–2504. [Link]

-

Kansız, S. (2025). Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. ResearchGate. [Link]

-

ResearchGate. (2013). Cyclic voltammogramms of furan with 0.1 M solution of various supporting electrolytes. ResearchGate. [Link]

-

Al-Otaibi, J. S., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 123-131. [Link]

-

Van der Klok, M. M., et al. (2023). Impact of the Electrochemically Inert Furan Ring on the Oxidation of the Alcohol and Aldehyde Functional Group of 5-Hydroxymethylfurfural. ChemElectroChem, 10(1). [Link]

-

Oriental Journal of Chemistry. (2024). Pharmacological activity of furan derivatives. Oriental Journal of Chemistry. [Link]

-

ResearchGate. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. [Link]

-

ResearchGate. (n.d.). Application of furan derivative in medicinal field. ResearchGate. [Link]

-

Johnson, L. E. (n.d.). Furan. Computational Chemistry. [Link]

-

Scite. (2012). DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111). Scite. [Link]

-

ACS Publications. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. ACS Omega. [Link]

-

Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). UV-Vis spectral response for 1.75ppm of furan concentration without additional conducting material. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sci-hub.se [sci-hub.se]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. NMR spectroscopy [ch.ic.ac.uk]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. pure.mpg.de [pure.mpg.de]

- 15. pubs.acs.org [pubs.acs.org]

- 16. DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111) | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. Furan [wsteinmetz.sites.pomona.edu]

An In-depth Technical Guide to the Spectroscopic Data of 5-(Dimethylamino)furan-2-carbaldehyde

Introduction

5-(Dimethylamino)furan-2-carbaldehyde is a fascinating heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a furan ring substituted with a potent electron-donating dimethylamino group and an electron-withdrawing aldehyde group, creates a classic "push-pull" electronic system. This arrangement imparts unique photophysical and chemical properties, making it a valuable synthon for the development of novel dyes, molecular probes, and pharmaceutical agents.

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-(Dimethylamino)furan-2-carbaldehyde. In the absence of a complete set of publicly available experimental spectra for this specific molecule, this document leverages a combination of predicted data, rigorous comparative analysis with structurally similar compounds, and foundational spectroscopic principles. This approach is designed to offer researchers a robust framework for the identification, characterization, and quality control of this and related compounds. We will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the resulting spectral data.

Molecular Structure and Spectroscopic Rationale

The key to understanding the spectroscopy of 5-(Dimethylamino)furan-2-carbaldehyde lies in the electronic interplay between its functional groups. The dimethylamino group at the C5 position acts as a strong electron-donating group (EDG) through resonance, pushing electron density into the furan ring. Conversely, the carbaldehyde group at the C2 position is an electron-withdrawing group (EWG). This push-pull system creates a highly polarized molecule with significant electronic delocalization, which profoundly influences its spectroscopic signatures.

Figure 1: Chemical structure of 5-(Dimethylamino)furan-2-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments.

¹H NMR Spectroscopy: A Comparative Analysis

The ¹H NMR spectrum of 5-(Dimethylamino)furan-2-carbaldehyde is expected to show distinct signals for the aldehydic proton, the two furan ring protons, and the six protons of the dimethylamino group. The electron-donating nature of the dimethylamino group will cause a significant upfield shift (to lower ppm values) of the furan ring protons compared to the parent furan-2-carbaldehyde.

| Compound | Aldehyde-H (s) | H-3 (d) | H-4 (d) | Other Protons | Solvent |

| Furan-2-carbaldehyde[1] | ~9.64 | ~7.25 | ~6.59 | - | CDCl₃ |

| 5-Methylfuran-2-carbaldehyde | ~9.51 | ~7.19 | ~6.23 | 2.41 (s, 3H, -CH₃) | CDCl₃ |

| 5-(Dimethylamino)furan-2-carbaldehyde (Predicted) | ~9.4 | ~6.9 | ~5.5 | ~3.0 (s, 6H, -N(CH₃)₂) | CDCl₃ |

Table 1: Comparison of ¹H NMR chemical shifts (ppm) for furan-2-carbaldehyde and its 5-substituted derivatives.

Causality Behind Predicted Shifts:

-

Furan Protons (H-3 and H-4): The dimethylamino group is a stronger electron-donating group than a methyl group. Therefore, a more pronounced upfield shift is predicted for H-3 and especially H-4 in 5-(dimethylamino)furan-2-carbaldehyde compared to 5-methylfuran-2-carbaldehyde.

-

Aldehydic Proton: The increased electron density in the ring system will slightly shield the aldehydic proton, causing a minor upfield shift compared to furan-2-carbaldehyde.

-

Dimethylamino Protons: These protons are expected to appear as a sharp singlet around 3.0 ppm, a characteristic region for N-methyl groups.

¹³C NMR Spectroscopy: Probing the Electronic Landscape

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The push-pull system in 5-(Dimethylamino)furan-2-carbaldehyde will lead to a wide range of chemical shifts.

| Compound | C=O | C2 | C5 | C3 | C4 | Other Carbons | Solvent |

| Furan-2-carbaldehyde[1] | ~177.9 | ~152.9 | ~148.1 | ~121.1 | ~112.6 | - | CDCl₃ |